molecular formula C10H5F3O3 B2626818 4-Hydroxy-6-(trifluoromethyl)-2H-chromen-2-one CAS No. 1517131-31-5

4-Hydroxy-6-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B2626818
CAS No.: 1517131-31-5
M. Wt: 230.142
InChI Key: VSYKGBWDDOBUSA-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(trifluoromethyl)-2H-chromen-2-one typically involves the condensation of salicylaldehyde derivatives with trifluoromethyl ketones under basic conditions. One common method is the Pechmann condensation, where salicylaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the coumarin ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield. The choice of solvents and reaction conditions is crucial to ensure the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted coumarin derivatives. These products can exhibit different biological activities and properties, making them useful for further research and applications .

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in inflammation, coagulation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-(trifluoromethyl)-2H-chromen-2-one is unique due to its coumarin backbone combined with the trifluoromethyl group. This combination imparts enhanced chemical stability, biological activity, and versatility in various applications compared to other similar compounds .

Properties

IUPAC Name

4-hydroxy-6-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O3/c11-10(12,13)5-1-2-8-6(3-5)7(14)4-9(15)16-8/h1-4,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYKGBWDDOBUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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